1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications
Generation of Diverse Chemical Libraries
Compounds with structural motifs similar to the one mentioned have been used as starting materials in various alkylation and ring closure reactions to generate structurally diverse libraries. For instance, derivatives of thiophene have been used to produce a range of compounds, including dithiocarbamates, thioethers, and various heterocyclic derivatives through reactions with different nucleophiles. These methodologies offer pathways to synthesize novel compounds with potential applications in drug discovery and material science (Roman, 2013).
Antimicrobial Activities
Related compounds have been synthesized and evaluated for their antimicrobial activities. For example, derivatives containing the thiazole moiety have shown significant antifungal effects against certain types of fungi, highlighting the potential of these compounds as antifungal agents. This suggests that structurally similar compounds might also possess antimicrobial properties that could be harnessed for medical applications (Jafar et al., 2017).
Synthesis of Heterocycles
The structural framework of the compound is conducive to the synthesis of heterocycles, an area of keen interest in organic chemistry due to the wide range of applications of heterocycles in pharmaceuticals, agrochemicals, and dyes. Research has demonstrated efficient methods for synthesizing various heterocyclic compounds, including pyrazoles and isoxazolines, from precursors bearing resemblance to the compound of interest. These syntheses contribute to the development of new molecules with potential utility in various industries (Mahata et al., 2003).
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-11-12(2)29-21(22-11)23-17(13-6-4-7-14(10-13)27-3)16(19(25)20(23)26)18(24)15-8-5-9-28-15/h4-10,17,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLPFJZYVZONPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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